molecular formula C6H15K2O11P B8004158 Glucose 1-phosphate dipotassium salt dihydrate

Glucose 1-phosphate dipotassium salt dihydrate

Cat. No.: B8004158
M. Wt: 372.35 g/mol
InChI Key: JXLMWHHJPUWTEV-OGINSRPVSA-L
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Description

Glucose 1-phosphate dipotassium salt dihydrate is an organic compound that is the dipotassium salt form of glucose 1-phosphate. It is a white crystalline substance that is highly soluble in water. This compound is significant in biochemical research and various industrial applications due to its role in metabolic pathways and its utility as a biochemical reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucose 1-phosphate dipotassium salt dihydrate can be synthesized by the phosphorylation of glucose. The process involves the reaction of glucose with phosphoric acid in the presence of potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the dipotassium salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then crystallized and dried to obtain the dihydrate form .

Types of Reactions:

Common Reagents and Conditions:

    Phosphorylation: Potassium hydroxide, phosphoric acid.

    Hydrolysis: Acidic conditions or specific enzymes like phosphatases.

    Isomerization: Enzyme phosphoglucomutase

Major Products:

    Phosphorylation: Various phosphorylated glucose derivatives.

    Hydrolysis: Glucose and inorganic phosphate.

    Isomerization: Glucose 6-phosphate

Scientific Research Applications

Glucose 1-phosphate dipotassium salt dihydrate is widely used in scientific research due to its role in metabolic pathways. Some of its applications include:

Mechanism of Action

Glucose 1-phosphate dipotassium salt dihydrate exerts its effects primarily through its role in glucose metabolism. It is converted to glucose 6-phosphate by the enzyme phosphoglucomutase, which then enters glycolysis or glycogenesis pathways. This conversion is crucial for maintaining cellular energy homeostasis and for the synthesis of glycogen .

Comparison with Similar Compounds

Uniqueness: Glucose 1-phosphate dipotassium salt dihydrate is unique due to its specific role in the conversion to glucose 6-phosphate, which is a critical step in both glycolysis and glycogenesis. This makes it an essential compound for studying glucose metabolism and energy production in cells .

Properties

IUPAC Name

dipotassium;[(3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2K.2H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);;;2*1H2/q;2*+1;;/p-2/t2?,3-,4+,5-,6?;;;;/m1..../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLMWHHJPUWTEV-OGINSRPVSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@H]([C@@H]([C@H](C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15K2O11P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glucose 1-phosphate dipotassium salt dihydrate
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Glucose 1-phosphate dipotassium salt dihydrate

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